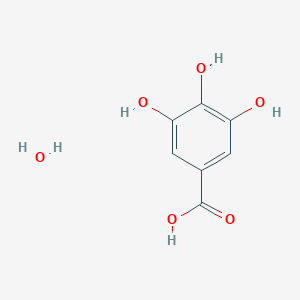

Gallic acid monohydrate

説明

没食子酸は、五倍子、ヌルデ、ハマメリス、茶葉、オークの樹皮など、さまざまな植物に含まれています . この化合物は、抗酸化作用で知られており、その潜在的な治療用途に関して広く研究されてきました .

2. 製法

合成経路と反応条件: 没食子酸は、Terminalia belliricaなどの植物に含まれる没食子タンニンの加水分解によって合成できます。 加水分解は、酸性またはアルカリ性条件下で行うことができます . 別の方法は、マクロポーラス樹脂カラムクロマトグラフィーに続いて、分取用高速液体クロマトグラフィー(HPLC)を使用して没食子酸を分離および精製することです .

工業生産方法: 工業的には、没食子酸は、植物源から抽出されたタンニンの加水分解によって頻繁に生成されます。 このプロセスには、タンニンを硫酸で加熱することが含まれ、これによりタンニンは没食子酸とグルコースに分解されます .

反応の種類:

一般的な試薬と条件:

酸化剤: ヒ酸、過マンガン酸塩、過硫酸塩、ヨウ素.

還元剤: 没食子酸自体は還元剤として作用します.

エステル化条件: アルコールと塩酸を使用した共沸エステル化またはフィッシャー法.

主な生成物:

エラジ酸: 酸化によって生成されます.

ピロガロール: 高温で脱炭酸によって生成されます.

エステル: エステル化反応によって生成されます.

準備方法

Synthetic Routes and Reaction Conditions: Gallic acid can be synthesized through the hydrolysis of gallotannins, which are found in plants like Terminalia bellirica. The hydrolysis can be performed under acidic or alkaline conditions . Another method involves the use of macroporous resin column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate and purify gallic acid .

Industrial Production Methods: In industrial settings, gallic acid is often produced by the hydrolysis of tannins extracted from plant sources. The process involves heating the tannins with sulfuric acid, which breaks them down into gallic acid and glucose .

Types of Reactions:

Substitution: The hydroxyl groups in gallic acid can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

Oxidizing Agents: Arsenic acid, permanganate, persulfate, iodine.

Reducing Agents: Gallic acid itself acts as a reducing agent.

Esterification Conditions: Azeotropic esterification or Fischer method using alcohol and hydrochloric acid.

Major Products:

Ellagic Acid: Formed through oxidation.

Pyrogallol: Formed through decarboxylation at high temperatures.

科学的研究の応用

Pharmaceutical Applications

1.1 Antioxidant Properties

Gallic acid monohydrate exhibits potent antioxidant activity, protecting cells from oxidative damage caused by reactive oxygen species (ROS) such as hydroxyl and superoxide radicals. This protective mechanism is crucial in preventing diseases related to oxidative stress, including cancer and neurodegenerative disorders .

1.2 Cardioprotective Effects

Research indicates that gallic acid has cardioprotective properties. A study conducted on rats demonstrated that oral administration of this compound significantly reduced cardiac damage induced by isoproterenol, a drug that mimics heart attack conditions. The pharmacokinetics revealed slower absorption rates in pathological states compared to normal conditions, highlighting the need for tailored dosing in therapeutic applications .

1.3 Anticancer Activity

Gallic acid has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, such as HeLa and HTB-35 cells, with dose-dependent reductions in cell viability . The following table summarizes key findings:

| Cell Line | Concentration (µg/ml) | Cell Viability (%) | Inhibition of Migration (%) |

|---|---|---|---|

| HeLa | 10 | 84 | 40 |

| HeLa | 15 | 66 | 34 |

| HTB-35 | 10 | 88 | 22 |

Food Preservation

This compound serves as a natural preservative due to its antimicrobial properties. It inhibits the growth of various pathogens, making it suitable for extending the shelf life of food products. Its application in food systems can reduce reliance on synthetic preservatives while maintaining food safety .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of gallic acid make it a valuable ingredient in cosmetic formulations. It is used in products aimed at reducing skin aging and inflammatory conditions due to its ability to scavenge free radicals and modulate inflammatory responses .

Case Studies

4.1 Neuroprotective Effects

A study highlighted the neuroprotective effects of gallic acid against oxidative stress-induced neuronal damage. The results indicated that gallic acid can mitigate neuroinflammation and promote neuronal survival, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

4.2 Anti-inflammatory Effects

In another study, this compound was shown to reduce inflammation markers in animal models of arthritis. This finding supports its application as an anti-inflammatory agent in therapeutic settings .

作用機序

没食子酸は、さまざまなメカニズムを通じてその効果を発揮します:

類似の化合物:

安息香酸: 抗菌作用を持つ単純な芳香族カルボン酸.

フェノール: ベンゼン環にヒドロキシル基が結合したもので、消毒作用で知られています.

ピロガロール: 没食子酸に似ていますが、カルボキシル基のないトリヒドロキシベンゼン.

没食子酸の独自性: 没食子酸は、3つのヒドロキシル基と1つのカルボキシル基を持ち、強力な抗酸化作用を発揮するという点でユニークです。 没食子酸は、さまざまな化学反応を起こす能力と、さまざまな分野で幅広く応用されているため、汎用性の高い化合物です .

類似化合物との比較

Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

Phenol: A hydroxyl group attached to a benzene ring, known for its antiseptic properties.

Pyrogallol: A trihydroxybenzene similar to gallic acid but without the carboxyl group.

Uniqueness of Gallic Acid: Gallic acid is unique due to its three hydroxyl groups and one carboxyl group, which confer strong antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .

生物活性

Gallic acid monohydrate (GAM) is a naturally occurring polyphenolic compound found in various plants, fruits, and medicinal herbs. Its diverse biological activities have garnered significant attention in pharmacological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities of this compound, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Gallic acid exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and enhance the body's antioxidant defense mechanisms. Research indicates that GAM can significantly increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in various biological systems.

Table 1: Summary of Antioxidant Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Rats | Increased SOD and catalase activity; reduced lipid peroxidation markers. | |

| Cell Lines | Enhanced antioxidant capacity in HepG2 cells under oxidative stress. |

Antimicrobial Activity

GAM has demonstrated significant antimicrobial effects against a variety of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Salmonella spp. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain.

Table 2: Antimicrobial Efficacy of this compound

| Bacteria | MIC (mg/mL) | MBC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Shigella flexneri | 2 | 8 | Disruption of cell membranes and biofilm inhibition. |

| E. coli | 100-200 | Not specified | Inhibition of biofilm formation. |

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly in relation to various cancer cell lines. GAM has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of apoptotic gene expression.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A2780S | 19.39 | Apoptosis induction via caspase activation. |

| A2780CP | 35.59 | Synergistic effect with cisplatin. |

| HOSE6-3 | 49.32 | Minimal effect on normal ovarian cells. |

Anti-inflammatory Activity

GAM exhibits anti-inflammatory effects by modulating various inflammatory mediators. It has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in different models.

Table 4: Anti-inflammatory Effects of this compound

| Model | Findings |

|---|---|

| In vivo Rats | Dose-dependent reduction in IL-6 and TNF-α levels. |

| IPEC-J2 Cells | Decreased expression of TNF-α and IL-8 induced by LPS. |

Neuroprotective Effects

Recent studies suggest that GAM may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. It can inhibit metal-induced aggregation of proteins associated with neurodegenerative diseases.

Table 5: Neuroprotective Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Mouse Model | Reduced aggregation of amyloid-beta proteins; improved cognitive function. |

Pharmacokinetics

The pharmacokinetic profile of this compound varies under different physiological conditions. In a study involving myocardial infarction models, it was found that the absorption rate and bioavailability were significantly altered compared to normal conditions.

Table 6: Pharmacokinetic Parameters of this compound

| Condition | Cmax (μg/mL) | AUC (μg·h/mL) | T1/2 (h) |

|---|---|---|---|

| Normal Rats | 0.72 | Increased with dose; proportionality observed. | |

| Myocardial Infarction Rats | 0.32 | Decreased by 1.7-fold compared to normal rats. |

特性

IUPAC Name |

3,4,5-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTKPPDDLYYMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5995-86-8 | |

| Record name | 3,4,5-Trihydroxybenzoic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5995-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。